Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted 2-Phenylbenzimidazole
The introduction of three methoxy groups onto the phenyl ring of the core 2-phenylbenzimidazole scaffold significantly alters the compound's lipophilicity, a key determinant of passive membrane permeability and oral bioavailability. The target compound, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, has a calculated XLogP3 value of 3.2, which is moderately lipophilic [1]. In contrast, the unsubstituted analog, 2-phenyl-1H-benzimidazole, has a significantly lower calculated XLogP3 of 2.3, indicating a substantial difference in its ability to partition into lipid environments [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 2-Phenyl-1H-benzimidazole: 2.3 |
| Quantified Difference | A difference of +0.9 log units, corresponding to an approximately 8-fold higher predicted octanol-water partition coefficient. |
| Conditions | Computed property derived from chemical structure (PubChem release 2025.09.15). |
Why This Matters
For procurement decisions, a higher lipophilicity profile suggests the target compound may have superior passive cellular permeability, making it a more attractive starting point for developing cell-permeable probes or drug candidates compared to its simpler unsubstituted analog.
- [1] PubChem. (2025). 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. Compound Summary. CID 755544. View Source
- [2] PubChem. (2025). 2-Phenylbenzimidazole. Compound Summary. CID 7153. View Source
